molecular formula C14H10ClN3O4 B11552263 4-chloro-N'-(4-nitrobenzoyl)benzohydrazide

4-chloro-N'-(4-nitrobenzoyl)benzohydrazide

Cat. No.: B11552263
M. Wt: 319.70 g/mol
InChI Key: CDYLHGZUHSUNMU-UHFFFAOYSA-N
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Description

4-chloro-N’-(4-nitrobenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group and a nitro group attached to a benzoyl hydrazide framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-nitrobenzoyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(4-nitrobenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-nitrobenzoyl)benzohydrazide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The hydrazide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature to 50°C.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide, temperatures ranging from room temperature to 80°C.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water or aqueous ethanol, reflux conditions.

Major Products Formed

    Reduction: 4-chloro-N’-(4-aminobenzoyl)benzohydrazide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4-chlorobenzoic acid and 4-nitrobenzohydrazine

Scientific Research Applications

4-chloro-N’-(4-nitrobenzoyl)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can be bioactive.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-nitrobenzoyl)benzohydrazide is not fully understood, but it is believed to involve interactions with cellular components due to the presence of reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to antimicrobial or other bioactive effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity.

Comparison with Similar Compounds

4-chloro-N’-(4-nitrobenzoyl)benzohydrazide can be compared with other similar compounds, such as:

    4-chloro-N’-(4-aminobenzoyl)benzohydrazide: Similar structure but with an amino group instead of a nitro group, which can affect its reactivity and biological activity.

    4-nitrobenzohydrazide: Lacks the chloro group, which can influence its chemical properties and applications.

    4-chlorobenzohydrazide: Lacks the nitro group, which can impact its potential bioactivity and reactivity.

These comparisons highlight the unique combination of functional groups in 4-chloro-N’-(4-nitrobenzoyl)benzohydrazide, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H10ClN3O4

Molecular Weight

319.70 g/mol

IUPAC Name

N'-(4-chlorobenzoyl)-4-nitrobenzohydrazide

InChI

InChI=1S/C14H10ClN3O4/c15-11-5-1-9(2-6-11)13(19)16-17-14(20)10-3-7-12(8-4-10)18(21)22/h1-8H,(H,16,19)(H,17,20)

InChI Key

CDYLHGZUHSUNMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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